molecular formula C18H23NO8 B12272244 3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12272244
M. Wt: 381.4 g/mol
InChI Key: STACXKDHXDXGGG-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone with two critical substituents:

  • 3,4-Diacetyloxyphenyl group: Acetylated phenolic groups at the 3- and 4-positions of the aromatic ring.
  • tert-Butoxycarbonylamino (Boc-amino) group: A protective group at the 2-position, commonly used in peptide synthesis to shield amine functionalities .

Applications may include intermediates in pharmaceutical development or modified antioxidants with tailored pharmacokinetics.

Properties

Molecular Formula

C18H23NO8

Molecular Weight

381.4 g/mol

IUPAC Name

3-(3,4-diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C18H23NO8/c1-10(20)25-14-7-6-12(9-15(14)26-11(2)21)8-13(16(22)23)19-17(24)27-18(3,4)5/h6-7,9,13H,8H2,1-5H3,(H,19,24)(H,22,23)

InChI Key

STACXKDHXDXGGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The target compound is synthesized via sequential protection of the amine and hydroxyl groups on L-DOPA (3,4-dihydroxyphenylalanine). Two primary strategies dominate the literature:

Boc Protection Followed by Acetylation

This method involves initial protection of the α-amino group using di-tert-butyl dicarbonate (Boc2O), followed by acetylation of the catechol hydroxyls.

Procedure:
  • Boc Protection :
    L-DOPA is dissolved in a mixture of tetrahydrofuran (THF) and saturated sodium bicarbonate. Boc2O (1.1 eq) is added dropwise at 0°C, and the reaction is stirred for 12–24 hours at room temperature. The product, Boc-L-DOPA , is isolated by extraction with ethyl acetate and acidification with 1M HCl.

    • Yield : 85–92%.
  • Acetylation :
    Boc-L-DOPA is treated with acetic anhydride (2.2 eq) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). After 4–6 hours, the reaction is quenched with water, and the product is purified via silica gel chromatography.

    • Yield : 78–86%.
Advantages:
  • High regioselectivity for the 3,4-hydroxyl positions.
  • Boc group stability under acidic and basic conditions simplifies subsequent steps.

Simultaneous Protection Using Mixed Anhydrides

A one-pot approach employs in situ generation of mixed anhydrides to protect both the amine and hydroxyl groups.

Procedure:
  • L-DOPA is suspended in DCM with Boc2O (1.2 eq) and acetic anhydride (2.5 eq). Triethylamine (3 eq) is added to catalyze the reaction. The mixture is stirred at 25°C for 18 hours, followed by aqueous workup and crystallization.
    • Yield : 70–75%.
Advantages:
  • Reduced reaction time.
  • Minimizes intermediate purification steps.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.

Solvent Systems

Solvent Reaction Time (h) Yield (%) Purity (%)
THF 24 85 95
DCM 18 78 92
Acetonitrile 12 82 97

Data aggregated from.

  • Acetonitrile provides higher purity due to improved solubility of intermediates.

Catalyst Screening

Catalyst Loading (mol%) Yield (%)
DMAP 5 86
Pyridine 10 72
No catalyst 58

Data from.

  • DMAP enhances acetylation efficiency via nucleophilic activation.

Microwave-Assisted Synthesis

Modern methods leverage microwave irradiation to accelerate reaction kinetics.

Procedure:

Boc-L-DOPA, acetic anhydride (3 eq), and DMAP (5 mol%) are irradiated at 100°C for 15 minutes in a sealed vessel. The product is isolated by precipitation in cold hexane.

  • Yield : 89%.
  • Advantages : 10-fold reduction in reaction time compared to conventional heating.

Racemization Control

The stereochemical integrity of L-DOPA must be preserved during synthesis.

Key Findings:
  • Low-temperature Boc protection (0–5°C) minimizes racemization.
  • Chiral HPLC analysis confirms >99% enantiomeric excess (ee) when using DMAP as a catalyst.

Scalability and Industrial Applications

Pilot-Scale Production

A patented method (US9290445B2) describes a 380 L reactor process:

  • Boc protection under nitrogen atmosphere.
  • Acetylation with acetic anhydride and DMAP.
  • Crystallization from ethyl acetate/heptane.
  • Purity : 98.5%.

Environmental Considerations

  • Solvent recovery : THF and DCM are recycled via distillation, reducing waste.
  • Catalyst reuse : DMAP is recovered via aqueous extraction.

Analytical Characterization

Technique Key Data
1H NMR (DMSO-d6) δ 1.39 (s, 9H, Boc), 2.28 (s, 6H, Ac), 4.25 (m, 1H, α-CH), 7.12–7.35 (m, 3H, Ar-H).
HPLC Rt = 8.2 min (C18 column, MeCN/H2O = 70:30).
IR 1730 cm−1 (C=O, Boc/Ac), 1650 cm−1 (COOH).

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic chain, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactive functional groups facilitate various organic transformations, such as esterification and amide formation.
  • Chemical Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions. For example:
    • Oxidation : Using potassium permanganate can yield quinones.
    • Reduction : Lithium aluminum hydride can reduce the compound to alcohols or amines.

Biology

  • Biochemical Probes : The compound is being investigated for use as a biochemical probe to study enzyme activities and metabolic pathways. Its structural features allow it to interact with specific enzymes, potentially modifying their activity.
  • Cellular Mechanisms : Research indicates that the compound may influence cellular signaling pathways by modulating enzyme activity or receptor interactions, which could affect processes like cell growth and differentiation.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.
  • Mechanism of Action : The mechanism involves binding to specific molecular targets, altering their conformation or activity, which can lead to therapeutic effects.

Industrial Applications

  • Material Development : The compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modification of material characteristics like durability and chemical resistance.

Case Study 1: Synthesis of Novel Pharmaceuticals

A study explored the synthesis of a series of pharmaceutical derivatives based on this compound. Researchers utilized its reactive functional groups to create analogs with enhanced biological activity. The derivatives showed promise in preliminary biological assays targeting cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

In another investigation, the compound was used to probe the activity of specific enzymes involved in metabolic pathways. The results indicated that certain derivatives could effectively inhibit enzyme activity, suggesting potential applications in metabolic disease management.

Mechanism of Action

The mechanism of action of 3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Structural Features Functional Groups Biological Activities References
3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Propanoic acid backbone; 3,4-diacetyloxyphenyl; Boc-protected amino Acetyloxy, Boc-amino, carboxylic acid Potential prodrug, antioxidant candidate
CAPE Analogs (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid esters) Variable chain lengths (acetic, propanoic, benzoic acids); dihydroxyphenyl Dihydroxyphenyl, esters Antioxidant, anti-inflammatory
Salvianolic Acid A (SAA) Propenoyloxy group; 3,4-dihydroxyphenyl; conjugated system Dihydroxyphenyl, α,β-unsaturated ester Antioxidant, anti-inflammatory, antiplasma
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid Dimethoxyphenyl; methyl-substituted amino group Dimethoxy, amino, methyl, carboxylic acid Pharmaceutical intermediate
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Pentanoic acid backbone; Boc-protected amino; hydroxyl group Boc-amino, hydroxyl, carboxylic acid Stability-focused intermediate
Key Comparative Insights

Phenolic Substitutions

  • Dihydroxy vs. Diacetyloxy vs. Dimethoxy: CAPE analogs and SAA (3,4-dihydroxyphenyl) exhibit strong antioxidant activity due to free phenolic groups enabling electron donation . The target compound’s diacetyloxy groups likely reduce antioxidant efficacy but enhance lipophilicity and metabolic stability, acting as a prodrug requiring deacetylation . Dimethoxy groups (as in ) provide even greater stability but minimal antioxidant activity due to blocked phenolic hydroxyls .

Amino Protection

  • The Boc group in the target compound and ’s pentanoic acid derivative offers superior stability under acidic conditions compared to ester-based protections in CAPE analogs, which are prone to hydrolysis .

Backbone and Conjugation

  • CAPE analogs with shorter chains (e.g., acetic acid derivatives) show lower activity than those with propanoic acid, emphasizing the role of chain length in antioxidant mechanisms .

Research Findings and Implications

  • In Vitro Studies: The target compound demonstrates reduced DPPH radical scavenging (IC50 ~150 μM) compared to SAA (IC50 ~10 μM) and CAPE (IC50 ~25 μM), confirming the impact of acetylated phenolics .
  • Metabolic Activation : Liver microsome assays reveal deacetylation of the target compound, restoring ~60% of the antioxidant activity of its deacetylated form, supporting its prodrug profile .
  • Synthetic Utility : The Boc group remains intact under neutral conditions, making the compound a stable intermediate for peptide synthesis .

Biological Activity

Structure

The compound features a diacetylated phenyl group and an amino acid derivative, which may contribute to its biological activity. The molecular structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₉N₁₁O₅
  • Molecular Weight : 307.41 g/mol

Functional Groups

  • Acetoxy groups : Contribute to solubility and reactivity.
  • Amino acid moiety : Potentially involved in interactions with biological targets.

Research indicates that compounds similar to 3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly HIV and HBV, by inhibiting viral replication pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses in cellular models .
  • Antioxidant Properties : The presence of phenolic groups may confer antioxidant capabilities, mitigating oxidative stress in cells .

Case Studies and Research Findings

  • Inhibition of Viral Replication :
    • A study demonstrated that related compounds inhibited the replication of HIV in vitro, indicating potential therapeutic applications in antiviral drug development .
  • Anti-inflammatory Studies :
    • Research involving animal models showed that derivatives reduced markers of inflammation following induced injury, suggesting potential use in treating inflammatory diseases .
  • Cytotoxicity Assessment :
    • Evaluations of cytotoxic effects on various cancer cell lines revealed that certain structural analogs exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralInhibition of HIV replication
Anti-inflammatoryReduction in inflammatory markers
AntioxidantMitigation of oxidative stress
CytotoxicitySelective toxicity towards cancer cells

Structure-Activity Relationship (SAR)

CompoundKey Structural FeaturesBiological Activity
3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acidDiacetoxy group, amino acid moietyAntiviral, anti-inflammatory
Related Compound AHydroxyl groupsAntioxidant
Related Compound BHalogen substitutionsEnhanced cytotoxicity

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